(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a thiazolidinone ring, a pyrazole moiety, and a chloro-methoxyphenyl group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde with 3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted phenyl derivatives. These products can have different chemical and biological properties compared to the parent compound.
Scientific Research Applications
The compound (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs and treatments for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features, such as the presence of a carbonyl group.
Disilanes: Organosilicon compounds with unique electronic structures that resemble those of carbon compounds.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A compound with a triazole ring structure, similar to the pyrazole ring in the target compound.
Uniqueness
The uniqueness of (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of structural features, such as the thiazolidinone ring, pyrazole moiety, and chloro-methoxyphenyl group. These features contribute to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
624723-97-3 |
---|---|
Molecular Formula |
C26H24ClN3O2S2 |
Molecular Weight |
510.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24ClN3O2S2/c1-32-22-13-12-17(14-21(22)27)24-18(16-29(28-24)19-8-4-2-5-9-19)15-23-25(31)30(26(33)34-23)20-10-6-3-7-11-20/h2,4-5,8-9,12-16,20H,3,6-7,10-11H2,1H3/b23-15- |
InChI Key |
STFOIKQNCAETAX-HAHDFKILSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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